molecular formula C12H19NO B8429622 4-Allyl-2-tert-butyl-5-ethyl-oxazole

4-Allyl-2-tert-butyl-5-ethyl-oxazole

Cat. No. B8429622
M. Wt: 193.28 g/mol
InChI Key: QLVUEYLLMRMARC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Allyl-2-tert-butyl-5-ethyl-oxazole is a useful research compound. Its molecular formula is C12H19NO and its molecular weight is 193.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

2-tert-butyl-5-ethyl-4-prop-2-enyl-1,3-oxazole

InChI

InChI=1S/C12H19NO/c1-6-8-9-10(7-2)14-11(13-9)12(3,4)5/h6H,1,7-8H2,2-5H3

InChI Key

QLVUEYLLMRMARC-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(O1)C(C)(C)C)CC=C

Origin of Product

United States

Synthesis routes and methods

Procedure details

2.10 g of the above prepared 2,2-dimethyl-N-(1-propionyl-but-3-enyl)-propionamide (9.94 mmol) were treated with 16.74 ml of trifluoroacetic acid (219 mmol) and 8.29 ml of trifluoroacetic anhydride (6 eq.) and kept for 4 h at 50°, when TLC indicated the disappearance of starting material. The reaction mixture was then poured onto crashed ice/Na2CO3, the aqueous layer (pH ˜8), extracted twice with AcOEt, washed with water, dried over sodium sulfate, and evaporated to dryness. Flash chromatography (SiO2, hexane/AcOEt=95/5) delivered 1.29 g of the title compound as yellowish liquid.
Quantity
9.94 mmol
Type
reactant
Reaction Step One
Quantity
16.74 mL
Type
reactant
Reaction Step Two
Quantity
8.29 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice Na2CO3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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